

MC-ICP-MS techniques for Nickel-58 isotopic analysis

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Answering the user's request.## Application Notes and Protocols for **Nickel-58** Isotopic Analysis using MC-ICP-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel (Ni) possesses five stable isotopes: 58Ni (68.08%), 60Ni (26.22%), 61Ni (1.11%), 62Ni (3.64%), and 64Ni (0.93%).[1] The precise measurement of nickel isotope ratios, particularly 60Ni/58Ni, by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) provides a powerful tool for a diverse range of applications. These span from investigating planetary formation and high-temperature geological processes to tracing anthropogenic pollution and understanding biokinetic processes in biological systems.[2][3][4]

MC-ICP-MS combines a high-efficiency inductively coupled plasma (ICP) source with a magnetic sector multi-collector mass spectrometer, enabling the precise and accurate determination of isotope ratios.[5][6] However, achieving high precision for Ni isotopic analysis is challenging due to potential spectral interferences and instrumental mass discrimination.[7] [8] Therefore, meticulous sample preparation, specifically the efficient and quantitative isolation of Ni from the sample matrix, is a critical prerequisite for reliable analysis.[2][9]

These notes provide detailed protocols for sample purification and MC-ICP-MS analysis for the determination of **Nickel-58** and other nickel isotopes.



Key Experimental Protocols Sample Preparation and Chemical Purification

The primary goal of the chemical purification is to separate Ni from the sample matrix to avoid isobaric and polyatomic interferences during MC-ICP-MS analysis.[7] Various chromatographic methods have been developed to achieve high-purity Ni fractions with quantitative recovery.[9] [10] Below are two established protocols.

Protocol 1: Two-Step Chromatography using AG50W-X8 and Ni-Spec Resin

This method is effective for geological and environmental samples and reduces the use of organic reagents.[1][3] It involves an initial cation exchange column to remove the bulk of the matrix, followed by a highly specific resin to purify the nickel.

Methodology:

- Sample Digestion: Digest the sample powder using appropriate acids (e.g., HF-HNO₃-HCl) to achieve complete dissolution. Evaporate the solution to dryness and redissolve in 1 M HCl.
- First Column: Cation Exchange Chromatography:
 - Resin: AG50W-X8 cation exchange resin (200-400 mesh).
 - Column Preparation: Load 2 mL of pre-cleaned AG50W-X8 resin into a column. Pre-clean
 the resin with 10 mL of 3.5 M HNO₃, 10 mL of 6 M HCl, and 5 mL of MQ water. Condition
 the column with 5 mL of 1 M HCl.[1]
 - Sample Loading: Load 1 mL of the sample solution onto the column.
 - Matrix Elution: Elute the major matrix elements (Al, Fe, Cr, Na, K, Ti) using 8 mL of a 0.4 M
 HCl + 0.5 M HF mixture, followed by 13 mL of 1 M HCl.[1]
 - Nickel Collection: Collect the Ni fraction with a subsequent elution step (specific elution volume should be predetermined by calibration).
- Second Column: Ni-Specific Resin Chromatography:



- Resin: Ni-spec resin (100-200 μL).
- Column Preparation: Prepare a mini-column with the Ni-spec resin.
- Purification: Load the collected Ni fraction from the first column. The Ni-spec resin utilizes dimethylglyoxime (DMG) functional groups to selectively retain Ni.[1] Wash the column to remove any remaining matrix elements.
- Final Elution: Elute the purified Ni.
- Final Preparation: Evaporate the purified Ni fraction to dryness. Treat the residue with aqua regia or a mixture of HNO₃ and H₂O₂ to destroy any organic compounds leached from the resin.[1] Re-dissolve the final sample in 2% HNO₃ for MC-ICP-MS analysis.[1]



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Caption: Workflow for Ni purification using cation exchange and Ni-spec resins.

Protocol 2: Two-Step Anion Exchange Chromatography

This innovative protocol avoids Ni-specific compounds and relies on the selective adsorption of elements onto an anion exchange resin from hydrochloric and acetic acid media.[2][9] It is particularly suitable for igneous silicate matrices.

Methodology:

- Sample Digestion: Similar to Protocol 1, digest the sample completely and prepare it for loading.
- First Column: Anion Exchange (AG1-X8):

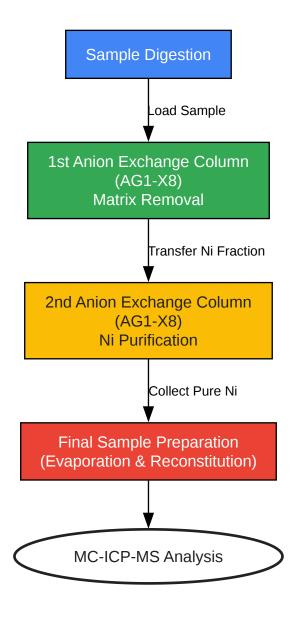






- Resin: AG1-X8 anion exchange resin (200-400 mesh).
- Purpose: This stage is primarily for matrix removal.
- Elution: Use a combination of hydrochloric and acetic acids to selectively elute different elements, retaining the fraction containing Ni.
- Second Column: Anion Exchange (AG1-X8):
 - Resin: AG1-X8 anion exchange resin (200-400 mesh).[2]
 - Purpose: Further purifies the Ni fraction from any remaining matrix elements.
 - Elution: A carefully calibrated sequence of HCl and CH₃COOH washes is used to isolate a pure Ni fraction.
- Final Preparation: The collected Ni fraction is evaporated and reconstituted in dilute HNO₃ for analysis. This method boasts a quantitative recovery of ≥96% and a low procedural blank of <0.25 ng.[9]





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Caption: Workflow for Ni purification using a two-step anion exchange method.

MC-ICP-MS Instrumental Analysis

Accurate and precise measurement of Ni isotopes requires careful instrument setup, data acquisition, and correction for instrumental mass bias.

Protocol:

Instrument Setup:



- Use a high-resolution MC-ICP-MS instrument.[10]
- Optimize instrument parameters such as RF power, gas flow rates, and lens settings to achieve maximum signal intensity and stability for nickel. (See Table 1 for typical parameters).
- Configure the multicollector array to simultaneously measure the ion beams of the isotopes of interest (e.g., 58Ni, 60Ni, 61Ni, 62Ni) and any potential interferences (e.g., isotopes of Fe, Zn).[6][10]
- Mass Bias Correction: Instrumental mass discrimination is a significant source of error where heavier isotopes are transmitted more efficiently than lighter ones.[6] This must be corrected for.
 - Sample-Standard Bracketing (SSB): Analyze a standard of known isotopic composition (e.g., NIST SRM 986) before and after the sample.[2] The sample's isotopic ratio is then corrected based on the deviation of the bracketing standards from their true values.
 - Double Spike (DS) Method: Add a "double spike" an artificial mixture of two rare Ni isotopes (e.g., 61Ni and 62Ni) in a precisely known ratio to both the sample and the standard before purification.[3][11] This powerful method allows for the simultaneous correction of instrumental mass fractionation and any isotope fractionation that may occur during the chemical purification process.[2] The combination of DS and SSB is often used for the highest precision.[1][3]

Data Acquisition:

- Introduce the purified sample solution (typically in 2% HNO₃) into the ICP-MS via a nebulizer.
- Acquire data in static mode, integrating the ion signals for a sufficient duration to achieve the desired internal precision.
- Perform on-peak background measurements by deflecting the ion beam or by analyzing a blank solution.

Data Processing:



- Subtract the background signal from the isotope signals.
- Calculate the raw isotope ratios (e.g., 60Ni/58Ni).
- Apply the chosen mass bias correction (SSB, DS, or combined).
- Report Ni isotope compositions as delta (δ) values in per mille (∞) relative to a standard reference material, such as NIST SRM 986.[1]
 - δ60Ni (‰) = [(60Ni/58Ni)sample / (60Ni/58Ni)SRM 986 1] × 1000[1]

Data Presentation

Table 1: Typical MC-ICP-MS Instrument Settings for

Nickel Isotopic Analysis

Parameter	Typical Value
RF Power	1200 W[11]
Cooling Gas Flow Rate	16 L/min[11]
Auxiliary Gas Flow Rate	0.8 - 1.0 L/min
Sample Uptake Rate	50 - 100 μL/min
Sampler Cone	Jet[11]
Skimmer Cone	H-type[11]
Detector Array	Faraday Cups[6]

Table 2: Performance Metrics for Nickel Isotopic Analysis



Parameter	Reported Value/Range	Reference
Long-Term Reproducibility (δ60Ni)	Better than ± 0.06‰ (2 SD)	[3]
± 0.05‰ (2 SD)	[1]	
± 0.036‰ (2 SD) for δ60/58Ni	[8]	_
Quantitative Recovery (Purification)	≥96%	[9]
Total Procedural Blank	<0.25 ng	[9]
Required Fe/Ni ratio for accurate correction	< 0.1	[10]
Required Zn/Ni ratio for accurate correction	< 0.0006	[10]

Applications in Drug Development and Life Sciences

While many protocols are developed for geochemical applications, the underlying techniques are directly transferable to biological and pharmaceutical research. Stable isotope tracers, for instance, are invaluable for biokinetic studies. In a human study, the stable isotope 61Ni was administered as a tracer to a volunteer, and its absorption and excretion were successfully monitored in serum and urine using ICP-MS, demonstrating 30% absorption of the dose.[12] Such studies are crucial for understanding the metabolism, toxicity, and transport of nickel-containing compounds or for assessing human exposure to nickel. The high precision of MC-ICP-MS allows for the detection of very small isotopic shifts, making it a powerful tool for tracer studies in drug development and human health.[13]

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